VU0661013

描述

VU0661013 is a potent and selective inhibitor of myeloid cell leukemia-1 (MCL-1), a member of the B-cell lymphoma 2 (BCL-2) family of proteins. This compound has shown significant potential in inducing apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) and other malignancies resistant to traditional therapies .

科学研究应用

VU0661013 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the inhibition of MCL-1 and its effects on cellular processes.

Biology: Employed in research to understand the role of MCL-1 in apoptosis and cell survival.

Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those resistant to other treatments.

Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms

作用机制

VU0661013 exerts its effects by selectively binding to and inhibiting MCL-1, a protein that plays a crucial role in cell survival by preventing apoptosis. By inhibiting MCL-1, this compound destabilizes the association between MCL-1 and pro-apoptotic proteins such as BIM, leading to the activation of the apoptotic pathway and subsequent cell death. This mechanism is particularly effective in cancer cells that rely on MCL-1 for survival .

生化分析

Biochemical Properties

VU0661013 exhibits a K_i of 97±30 pM to human MCL-1 in a TR-FRET assay by displacing a fluorescently labeled peptide derived from the pro-apoptotic protein BAK . This compound does not significantly inhibit BCL-xL (K_i >40 μM) or BCL-2 (K_i =0.73 μM) . This indicates that this compound has a high affinity for MCL-1 and can interact with it to inhibit its function .

Cellular Effects

This compound has been shown to inhibit cell growth in a panel of acute myeloid leukemia (AML) cell lines . It decreases blood, bone marrow, and spleen leukemic burden, reduces splenomegaly, and increases survival in a MV4-11 disseminated AML mouse xenograft model when administered at a dose of 75 mg/kg . This suggests that this compound has a significant impact on cell function and can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves destabilizing the association between BIM and MCL-1, leading to apoptosis in AML . This effect is also observed in Venetoclax-resistant cells and patient-derived xenografts . The compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

The compound has been shown to have a dose-dependent decrease in tumor burden, nearly eliminating the MV-4-11 cells at the 75 mg/kg dose in the blood, bone marrow, and spleen

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a dose-dependent effect. After establishing disseminated leukemia, NSGS mice are dosed intraperitoneally with 10, 25 or 75 mg/kg of this compound daily for 21 days . The treatment results in a dose-dependent decrease in tumor burden

Metabolic Pathways

Given its role as an MCL-1 inhibitor, it is likely that it interacts with enzymes or cofactors involved in apoptosis and cell survival pathways .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of VU0661013 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of advanced organic synthesis techniques, including palladium-catalyzed coupling reactions, nucleophilic substitutions, and selective functional group transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent systems, and implementing purification techniques like crystallization and chromatography .

化学反应分析

Types of Reactions

VU0661013 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with modified functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .

相似化合物的比较

Similar Compounds

Venetoclax: A selective inhibitor of BCL-2, another member of the BCL-2 family.

ABT-737: Inhibits both BCL-2 and BCL-xL.

A-1210477: A selective inhibitor of MCL-1, similar to VU0661013.

Uniqueness

This compound is unique in its high selectivity for MCL-1 over other BCL-2 family proteins, such as BCL-xL and BCL-2. This selectivity reduces off-target effects and enhances its efficacy in inducing apoptosis in MCL-1-dependent cancer cells. Additionally, this compound has shown activity in cells resistant to other BCL-2 family inhibitors, making it a valuable tool in overcoming drug resistance .

属性

IUPAC Name |

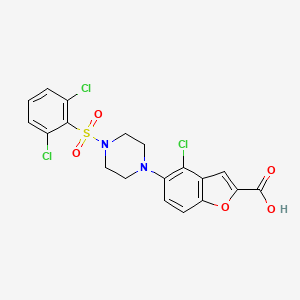

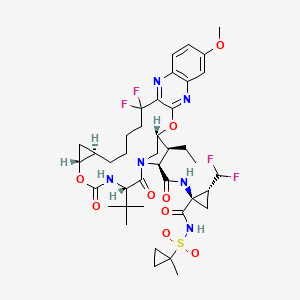

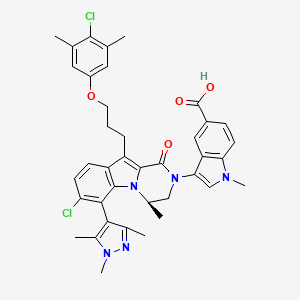

3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2-yl]-1-methylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39Cl2N5O4/c1-20-15-26(16-21(2)35(20)41)50-14-8-9-27-28-11-12-30(40)34(33-23(4)42-44(7)24(33)5)36(28)46-22(3)18-45(38(47)37(27)46)32-19-43(6)31-13-10-25(39(48)49)17-29(31)32/h10-13,15-17,19,22H,8-9,14,18H2,1-7H3,(H,48,49)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAYHBZFNXDOIJ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes VU661013 a promising candidate for AML treatment?

A: AML cells often exhibit upregulated levels of MCL1, an anti-apoptotic protein that contributes to resistance against venetoclax, a BCL2 inhibitor. [, ] VU661013 demonstrates potent and selective inhibition of MCL1, disrupting the BIM/MCL1 association and inducing apoptosis even in venetoclax-resistant AML cells. [] This suggests its potential as a single agent or in combination therapy with venetoclax.

Q2: How does resistance to bortezomib connect to MCL1 and VU661013's role?

A: Bortezomib resistance poses a significant challenge in Multiple Myeloma (MM) treatment. [, ] Research indicates that overexpression of MCL1 contributes to resistance against bortezomib and venetoclax. [] Notably, VU661013 demonstrates superior efficacy against bortezomib-resistant MM cells compared to other MCL1 inhibitors like S63845 and AZD5991. [] This highlights its potential in tackling bortezomib resistance by targeting MCL1.

Q3: Can VU661013 be combined with other therapies for enhanced efficacy?

A: Studies indicate a synergistic effect when VU661013 is combined with venetoclax in murine AML models. [] Furthermore, combining VU661013 with ABT-263, a Bcl-2 and Bcl-xL inhibitor, showed promise in preclinical models of estrogen receptor-positive breast cancers, where Mcl-1 upregulation drives ABT-263 resistance. [] This suggests that strategically combining VU661013 with other targeted therapies may enhance treatment efficacy in various cancers.

Q4: Are there any predictive tools for identifying patients who might benefit from VU661013 treatment?

A: Research suggests that BH3 profiling of patient samples can predict cellular responses to MCL1 and BCL2 inhibitors, indicating its potential in guiding personalized treatment strategies. [] This approach could help identify AML patients who might benefit most from VU661013, either alone or in combination therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)